molecular formula C27H21N3O3S2 B2999896 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 361172-81-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Numéro de catalogue: B2999896
Numéro CAS: 361172-81-8
Poids moléculaire: 499.6
Clé InChI: BDSMZAXAPSBNTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of hybrid heterocyclic-sulfonamide derivatives. Its structure combines a dihydroacenaphthothiazole core with a substituted benzamide moiety featuring an N-methyl-N-phenylsulfamoyl group. The acenaphthothiazole scaffold is notable for its planar, fused aromatic system, which enhances π-π stacking interactions in biological or material applications. While direct crystallographic data for this compound are unavailable in the provided literature, related analogs (e.g., N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide) suggest a rigid, polycyclic geometry .

Propriétés

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c1-30(20-7-3-2-4-8-20)35(32,33)21-14-12-18(13-15-21)26(31)29-27-28-25-22-9-5-6-17-10-11-19(24(17)22)16-23(25)34-27/h2-9,12-16H,10-11H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSMZAXAPSBNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, synthesis, and potential clinical implications based on diverse research findings.

Chemical Structure and Properties

The compound features a fused acenaphthothiazole core combined with a sulfonamide functional group. Its molecular formula is C22H22N2O3SC_{22}H_{22}N_2O_3S, with a molecular weight of approximately 398.55 g/mol. The unique structural characteristics contribute to its biological activity by allowing various interactions with biological targets.

Synthesis

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide typically involves several key steps:

  • Formation of the Thiazole Ring : The initial step involves the reaction of acenaphthenequinone with thiosemicarbazide.
  • Acetylation : The intermediate compound is then acetylated using acetic anhydride.
  • Final Modification : The addition of the N-methyl-N-phenylsulfamoyl group is achieved through a coupling reaction.

These synthetic routes are optimized for yield and purity, often utilizing chromatographic techniques for purification and characterization methods such as nuclear magnetic resonance (NMR) spectroscopy.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Interaction with Receptors : The compound's structure allows it to interact with various receptors implicated in cancer progression.

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of similar thiazole derivatives leads to reduced tumor size and improved survival rates. These findings suggest potential for clinical applications in cancer therapy.

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer effectsSignificant reduction in tumor size in treated vs. control groups.
Investigate enzyme inhibitionDemonstrated inhibition of key metabolic enzymes associated with tumor growth.

Toxicity and Safety

While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that thiazole derivatives generally exhibit low toxicity in vitro; however, comprehensive studies are needed to evaluate long-term effects and safety profiles in clinical settings.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

The target compound differs from analogs primarily in the sulfamoyl substituent. For example:

  • 4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide : Features a benzyl group instead of phenyl in the sulfamoyl moiety, increasing steric bulk and lipophilicity .

Key Implications :

Spectroscopic and Structural Analysis

Infrared (IR) Spectroscopy :

  • Target Compound : Expected C=O (benzamide) and S=O (sulfamoyl) stretches at ~1660–1680 cm⁻¹ and ~1150–1250 cm⁻¹, respectively, based on analogs .
  • Triazole-Thione Analogs (e.g., compounds [7–9]): Show C=S stretches at 1247–1255 cm⁻¹, absent in the target compound due to the lack of thione tautomerism .

NMR Spectroscopy :

  • The dihydroacenaphthothiazole core would exhibit distinct aromatic proton signals in the δ 7.0–8.5 ppm range, comparable to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide .
  • The N-methyl group in the sulfamoyl moiety would resonate as a singlet at ~δ 3.0–3.5 ppm.

Data Tables

Table 1: Substituent Comparison of Selected Analogs
Compound Name Core Structure Key Substituent(s) Key Functional Groups
Target Compound Dihydroacenaphthothiazole 4-(N-methyl-N-phenylsulfamoyl)benzamide C=O, SO₂, N-methyl, N-phenyl
N-(4,5-dihydroacenaphthothiazol-8-yl)-1-naphthamide Dihydroacenaphthothiazole 1-Naphthamide C=O, aromatic naphthyl
4-(N-benzyl-N-methylsulfamoyl) analog Dihydroacenaphthothiazole 4-(N-benzyl-N-methylsulfamoyl)benzamide C=O, SO₂, N-benzyl, N-methyl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.